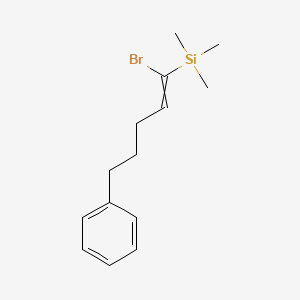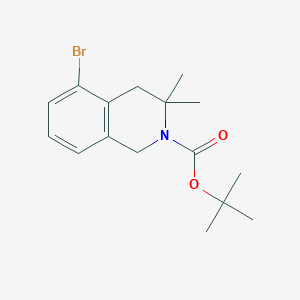![molecular formula C20H22N2O B12636438 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole CAS No. 919123-99-2](/img/structure/B12636438.png)
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the benzyloxypropyl group: This step involves the reaction of the pyrazole derivative with 3-(benzyloxy)propyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole involves its interaction with specific molecular targets. The benzyl and benzyloxypropyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1H-pyrazole: Lacks the benzyloxypropyl group, making it less versatile in terms of chemical reactivity.
3-[3-(Benzyloxy)propyl]-1H-pyrazole: Lacks the benzyl group, which may reduce its binding affinity to certain targets.
5-Benzyl-3-(propyl)-1H-pyrazole: Lacks the benzyloxy group, which can affect its solubility and reactivity.
Uniqueness: : 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole stands out due to the presence of both benzyl and benzyloxypropyl groups, which enhance its chemical reactivity and binding affinity. This unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
919123-99-2 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole |
InChI |
InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22) |
InChI Key |
ZVWCKGMGZYZIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)





![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)


![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)


